

4-Chloro-7,8-dimethylquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-7,8-dimethylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and potential biological significance of **4-Chloro-7,8-dimethylquinoline**. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this quinoline derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

4-Chloro-7,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions significantly influences its electronic properties and reactivity. The chlorine atom, being an electron-withdrawing group, activates the 4-position for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of **4-Chloro-7,8-dimethylquinoline** and Related Analogues

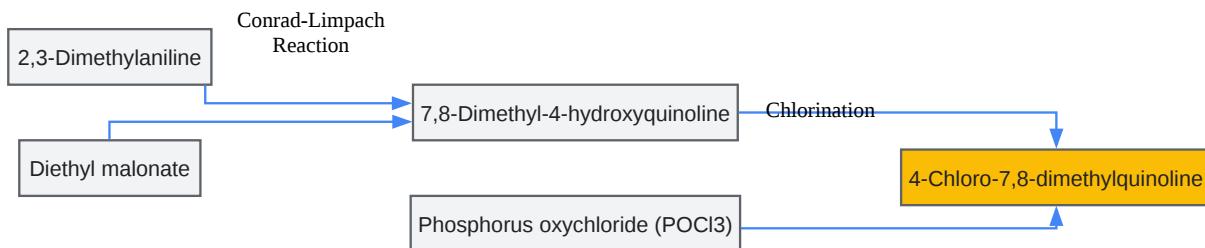
Property	4-Chloro-7,8-dimethylquinoline (Predicted)	4-Chloro-2,5-dimethylquinoline[1]	4,8-Dimethylquinoline[2]	4-Chloroquinoline[3]
Molecular Formula	C ₁₁ H ₁₀ ClN	C ₁₁ H ₁₀ ClN	C ₁₁ H ₁₁ N	C ₉ H ₆ ClN
Molecular Weight	191.66 g/mol	190.66 g/mol	157.21 g/mol	163.60 g/mol
LogP (Predicted)	3.2 - 3.8	Not Available	2.9	1.6
Topological Polar Surface Area (TPSA)	12.89 Å ²	Not Available	12.9 Å ²	12.9 Å ²
Hydrogen Bond Donors	0	0	0	0
Hydrogen Bond Acceptors	1	1	1	1
Rotatable Bonds	0	0	0	0

Synthesis of 4-Chloro-7,8-dimethylquinoline

The synthesis of **4-Chloro-7,8-dimethylquinoline** can be achieved through a multi-step process, commencing with the construction of the quinoline core, followed by chlorination. A plausible synthetic route, adapted from methodologies reported for similar quinoline derivatives, is outlined below.[4][5]

Proposed Synthetic Pathway

The synthesis initiates with the formation of 7,8-dimethylquinolin-4-ol from appropriate aniline and ester precursors through a cyclization reaction, such as the Conrad-Limpach synthesis. The resulting 4-hydroxyquinoline derivative is then subjected to chlorination to yield the final product.



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Caption: Proposed synthetic workflow for **4-Chloro-7,8-dimethylquinoline**.

Experimental Protocol

Step 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

- In a round-bottom flask, equimolar amounts of 2,3-dimethylaniline and diethyl malonate are mixed.
- The mixture is heated at 140-150 °C for 2 hours to facilitate the initial condensation reaction, forming the corresponding anilinocrotonate.
- The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C.
- The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization.
- Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield 7,8-dimethyl-4-hydroxyquinoline.

Step 2: Synthesis of **4-Chloro-7,8-dimethylquinoline**

- To a flask containing 7,8-dimethyl-4-hydroxyquinoline, an excess of phosphorus oxychloride (POCl₃) is added.

- The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, the excess POCl_3 is removed under reduced pressure.
- The residue is carefully poured onto crushed ice with vigorous stirring.
- The acidic solution is neutralized with a base, such as sodium bicarbonate solution, until a precipitate is formed.
- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of **4-Chloro-7,8-dimethylquinoline** would rely on standard spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data for **4-Chloro-7,8-dimethylquinoline**

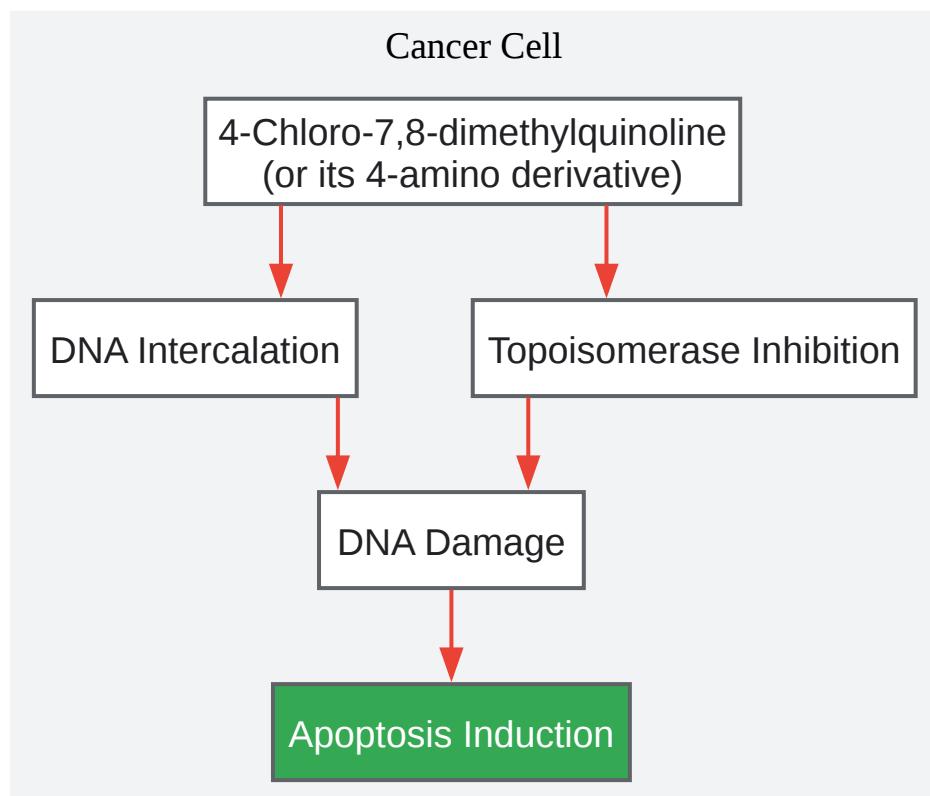
Technique	Predicted Data
¹ H NMR	Aromatic protons (H-2, H-3, H-5, H-6) would appear in the range of δ 7.0-8.5 ppm. The two methyl groups at C-7 and C-8 would likely appear as singlets between δ 2.3-2.7 ppm.
¹³ C NMR	Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would be expected in the upfield region, around δ 15-25 ppm. The carbon bearing the chlorine (C-4) would be significantly shifted.
Mass Spectrometry (EI-MS)	The molecular ion peak $[M]^+$ would be observed at m/z 191, with a characteristic isotopic pattern $[M+2]^+$ at m/z 193 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.^{[4][6][7][8]}

Derivatives of 7,8-dimethylquinoline have been specifically investigated for their antimicrobial and antifungal activities.^{[4][6]} The introduction of various substituents at the 2- and 4-positions of the 7,8-dimethylquinoline core has been shown to modulate their biological efficacy.^[4]

The 4-chloro group in the target molecule serves as a versatile handle for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their potent biological effects. For instance, 4-aminoquinolines have demonstrated significant cytotoxicity against various cancer cell lines.^[9] The mechanism of action for many quinoline-based anticancer agents is believed to involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.



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Caption: Putative anticancer mechanism of action for 4-amino derivatives of **4-Chloro-7,8-dimethylquinoline**.

Conclusion

4-Chloro-7,8-dimethylquinoline represents a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its strategic substitution pattern provides a foundation for creating diverse libraries of compounds for biological screening. While specific experimental data on the title compound remains to be published, the established chemistry and pharmacology of the quinoline class of compounds strongly suggest that derivatives of **4-Chloro-7,8-dimethylquinoline** could exhibit interesting antimicrobial, antifungal, and anticancer properties. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

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